Cas no 298-46-4 (Carbamazepine)

Carbamazepine is an anticonvulsant and mood-stabilizing agent primarily used in the treatment of epilepsy and bipolar disorder. Its mechanism of action involves voltage-gated sodium channel inhibition, which stabilizes neuronal membranes and reduces abnormal electrical activity in the brain. Carbamazepine is also effective in managing trigeminal neuralgia due to its ability to dampen hyperexcitability in pain pathways. The compound exhibits good bioavailability and is metabolized in the liver, though it requires therapeutic drug monitoring due to its narrow therapeutic index and potential drug interactions. Its well-established efficacy, coupled with extensive clinical use, makes it a cornerstone in neurological and psychiatric therapeutics.
Carbamazepine structure
Carbamazepine structure
Product Name:Carbamazepine
CAS No:298-46-4
MF:C15H12N2O
MW:236.268583297729
MDL:MFCD00005073
CID:36718
PubChem ID:2554
Update Time:2025-10-21

Carbamazepine Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenzo[b,f]azepine-5-carboxamide
    • CARBAMAZEPIN
    • CARBAMAZEPINE
    • ANBROMINE
    • TEGRETOL
    • 5-Carbamoyl-5H-dibenzo(b,f)azepine
    • 5-Carbamoyldibenzo(b,f)azepine
    • Carbamazepine Solution
    • 5H-Dibenz[b,f]azepine-5-carboxamide
    • Biston
    • Calepsin
    • Carbelan
    • CBZ
    • Epitol
    • Lexin
    • Neurotol
    • NSC 169864
    • Sirtal
    • Timonil
    • 5-Carbamoyl-5H-dibenz[b,f]azepine
    • Carbamazepen
    • Finlepsin
    • Carbazepine
    • Equetro
    • Carbamezepine
    • Tegretal
    • Carbatrol
    • Karbamazepin
    • Telesmin
    • Stazepine
    • Tegretol-Xr
    • Carbamazepinum
    • Carbamazepina
    • Amizepin
    • Bipotrol
    • Teril
    • Geigy 32883
    • 5-Carbamyl-5H-dibenzo(b,f)azepine
    • 5H-Dibenz(b,f)azepine-5-carboxamide
    • Carnexiv
    • Oxcarbazepine IMpurity A
    • CarbaMazepine (D10, 98%)
    • CarbaMazepine (D10, 98%) 100 ug/Ml In CH3CN-D3
    • CarbaMazepine (D10, 98%) 100 ug/Ml In MeOH
    • CarbaMazepine-13C6
    • Carbamazepine
    • MDL: MFCD00005073
    • Inchi: 1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)
    • InChI Key: FFGPTBGBLSHEPO-UHFFFAOYSA-N
    • SMILES: N1(C(N)=O)C2=CC=CC=C2C=CC2=CC=CC=C12

Computed Properties

  • Exact Mass: 236.09500
  • Monoisotopic Mass: 236.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1099 (rough estimate)
  • Melting Point: 191-192 °C (lit.)
  • Boiling Point: 411°C at 760 mmHg
  • Flash Point: 202.4℃
  • Refractive Index: 1.5906 (estimate)
  • Solubility: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: soluble29mg/mL
  • Water Partition Coefficient: Practice Insoluble
  • PSA: 46.33000
  • LogP: 4.15250
  • Merck: 1781
  • Solubility: Not available
  • pka: 13.94±0.20(Predicted)

Carbamazepine Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302-H317-H334
  • Warning Statement: P261-P280-P342 + P311
  • Hazardous Material transportation number:3249
  • WGK Germany:2
  • Hazard Category Code: 22-42/43
  • Safety Instruction: S37-S24-S22-S36/37/39
  • RTECS:HN8225000
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 orally in mice, rats: 3750, 4025 mg/kg (Stenger, Roulet)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22; R42/43

Carbamazepine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Carbamazepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-B0246-10mM*1mLinDMSO
Carbamazepine
298-46-4 99.85%
10mM*1mLinDMSO
¥330 2023-07-26
MedChemExpress
HY-B0246-100mg
Carbamazepine
298-46-4 99.93%
100mg
¥300 2024-05-25
MedChemExpress
HY-B0246-500mg
Carbamazepine
298-46-4 99.93%
500mg
¥450 2024-05-25
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
KC5722-25g
Carbamazepine
298-46-4 ≥98%
25g
¥220元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
KC5722-5g
Carbamazepine
298-46-4 ≥98%
5g
¥80元 2023-09-15
S e l l e c k ZHONG GUO
S1693-50mg
Carbamazepine
298-46-4 99.81%
50mg
¥810.74 2023-09-16
ChemScence
CS-2225-100g
Carbamazepine
298-46-4 99.90%
100g
$93.0 2022-04-27
TRC
C175840-1g
Carbamazepine
298-46-4
1g
$ 74.00 2023-09-08
TRC
C175840-2.5g
Carbamazepine
298-46-4
2.5g
$ 155.00 2023-04-18
TRC
C175840-10g
Carbamazepine
298-46-4
10g
$ 176.00 2023-09-08

Carbamazepine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:298-46-4)Carbamazepine
Order Number:A1200543
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:42
Price ($):153.0/350.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:298-46-4)Carbamazepine
Order Number:LE11129
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:04
Price ($):discuss personally
Email:18501500038@163.com

Carbamazepine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Carbamazepine Related Literature

Additional information on Carbamazepine

Recent Advances in Carbamazepine (298-46-4) Research: A Comprehensive Review

Carbamazepine (CAS: 298-46-4) is a well-established anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and bipolar disorder. Recent research has expanded its potential applications, uncovering novel mechanisms of action and exploring its efficacy in diverse therapeutic areas. This review synthesizes the latest findings on Carbamazepine, focusing on its pharmacological properties, clinical applications, and emerging research trends.

A significant area of recent investigation involves the drug's molecular interactions and its impact on ion channels. Studies have demonstrated that Carbamazepine exerts its therapeutic effects primarily by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing abnormal electrical activity in the brain. Advanced structural biology techniques, including cryo-EM and X-ray crystallography, have provided unprecedented insights into the drug's binding sites and conformational changes induced upon interaction with target proteins.

In the clinical realm, researchers have been evaluating Carbamazepine's potential in treating neuropathic pain and trigeminal neuralgia. A 2023 multicenter trial published in *The Lancet Neurology* reported superior efficacy of Carbamazepine extended-release formulations compared to standard preparations in managing refractory trigeminal neuralgia, with improved tolerability profiles. These findings support the ongoing development of novel drug delivery systems for Carbamazepine, including nanoparticle-based formulations and transdermal patches.

Pharmacogenomics has emerged as a critical focus in Carbamazepine research, particularly regarding the HLA-B*15:02 allele association with severe cutaneous adverse reactions. Recent genome-wide association studies have identified additional genetic markers that may predict treatment response and adverse event risk, paving the way for personalized medicine approaches in Carbamazepine therapy. These advancements are particularly relevant in diverse populations where genetic screening prior to prescription could significantly improve patient safety.

Environmental concerns related to Carbamazepine have also gained attention in the scientific community. As a persistent pharmaceutical pollutant, its presence in water systems has prompted investigations into advanced oxidation processes for its degradation. Researchers have developed novel photocatalytic systems using modified TiO2 nanoparticles that demonstrate enhanced efficiency in breaking down Carbamazepine molecules, addressing both environmental persistence and potential ecological toxicity.

Looking forward, the integration of artificial intelligence in Carbamazepine research shows promise for drug repurposing and combination therapy optimization. Machine learning models analyzing electronic health records have identified potential new indications for Carbamazepine in rare neurological disorders, while in silico screening approaches are accelerating the discovery of structural analogs with improved safety profiles. These technological advancements, combined with traditional pharmacological research, are expected to drive innovation in Carbamazepine-based therapeutics in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:298-46-4)Carbamazepine
A1200543
Purity:99%/99%
Quantity:100g/500g
Price ($):153.0/350.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:298-46-4)Carbamazepine
LE11129
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email